

Pharmacological Profile of ZM226600: A Technical Guide

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Compound of Interest		
Compound Name:	ZM226600	
Cat. No.:	B122627	Get Quote

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Introduction

ZM226600 is a potent ATP-sensitive potassium (KATP) channel opener.[1] This technical guide provides a comprehensive overview of the pharmacological profile of **ZM226600**, based on available data and the established knowledge of Kir6 (KATP) channel openers. Due to the limited publicly available research specifically on **ZM226600**, this document also summarizes the general pharmacology, experimental methodologies, and signaling pathways associated with this class of compounds to provide a predictive framework for its biological effects.

Chemical and Physical Properties

A summary of the known properties of **ZM226600** is presented in the table below.

Property	Value
CAS Number	147695-92-9
Molecular Formula	C16H14F3NO4S
Molecular Weight	373.35 g/mol
Primary Mechanism of Action	Potent Kir6 (KATP) channel opener
Reported Potency (EC50)	500 nM



Pharmacological Profile Mechanism of Action

ZM226600 functions as a potent opener of ATP-sensitive potassium (KATP) channels.[1] These channels are hetero-octameric complexes composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits. [2][3][4] KATP channels couple the metabolic state of a cell to its membrane potential.[2][4] An increase in the intracellular ATP/ADP ratio leads to channel closure, while a decrease promotes channel opening.

KATP channel openers like **ZM226600** bind to the SUR subunit of the channel, which induces a conformational change that favors the open state of the Kir6.x pore.[2][5] This leads to an efflux of potassium ions from the cell, resulting in hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for the cell to depolarize, thereby reducing its excitability.

The specific subtype of KATP channel targeted by a compound determines its tissue-specific effects. The major isoforms are:

- Kir6.2/SUR1: Predominantly found in pancreatic β-cells and neurons.[6][7]
- Kir6.2/SUR2A: Primarily located in cardiac and skeletal muscle.[8]
- Kir6.1/SUR2B: Mainly expressed in smooth muscle.[8][9]

While the specific Kir6/SUR isoform selectivity of **ZM226600** is not publicly documented, its characterization as a Kir6 channel opener suggests it will modulate the function of tissues where these channels are expressed.

Pharmacodynamics

Based on its mechanism of action as a KATP channel opener, **ZM226600** is expected to exhibit a range of pharmacodynamic effects, including:

 Cardiovascular Effects: Opening of KATP channels in vascular smooth muscle (Kir6.1/SUR2B) leads to vasodilation and a decrease in blood pressure.[10] Activation of



cardiac KATP channels (Kir6.2/SUR2A) can be cardioprotective during ischemic conditions. [11]

- Metabolic Effects: In pancreatic β -cells, opening of Kir6.2/SUR1 channels inhibits glucose-stimulated insulin secretion.[7][12]
- Effects on Smooth Muscle: Relaxation of various smooth muscles, including those in the bladder, is an expected outcome of KATP channel activation.[1]

One available piece of data indicates that **ZM226600** has an inhibitory effect on spontaneous bladder activity, which is consistent with its role as a KATP channel opener.[1]

Experimental Protocols

Detailed experimental protocols from studies specifically investigating **ZM226600** are not available. However, the following are standard methodologies used to characterize KATP channel openers.

In Vitro Assays

- Thallium Flux Assay: This is a common high-throughput screening method to assess the activity of KATP channel openers.[8][13][14] Cells expressing the KATP channel of interest are loaded with a thallium-sensitive fluorescent dye. Activation of the channels by an opener allows thallium ions to enter the cell, causing an increase in fluorescence. The concentration-response curve can be used to determine the EC₅₀ of the compound.
- Patch-Clamp Electrophysiology: This technique directly measures the ion flow through KATP channels in the cell membrane or in excised membrane patches.[8] It provides detailed information on the channel's gating properties (open probability, mean open and closed times) and how they are modulated by the compound. This method can be used to determine if the compound acts directly on the channel and to study its interaction with ATP and other modulators.
- Radioligand Binding Assays: These assays are used to determine the binding affinity (Ki) of
 a compound for the SUR subunit of the KATP channel.[15] A radiolabeled ligand with known
 affinity for the SUR is incubated with cell membranes expressing the channel in the presence



of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured.

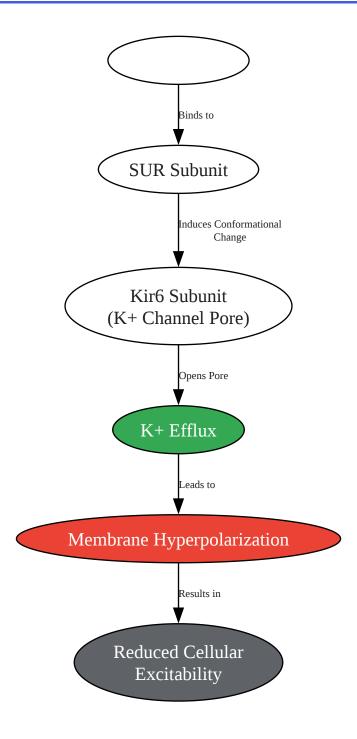
In Vivo Models

- Blood Glucose and Insulin Level Monitoring: To assess the effect on insulin secretion, the compound can be administered to animal models (e.g., rats, mice), and blood glucose and plasma insulin levels can be measured in response to a glucose challenge.[16]
- Blood Pressure Monitoring: In vivo cardiovascular effects can be determined by measuring blood pressure and heart rate in anesthetized or conscious animal models following administration of the compound.[16]
- Models of Ischemia: Cardioprotective effects can be evaluated in animal models of myocardial ischemia-reperfusion injury.[11]

Signaling Pathways and Logical Relationships

The primary signaling consequence of KATP channel opening is cellular hyperpolarization. This event then modulates various downstream cellular processes depending on the cell type.

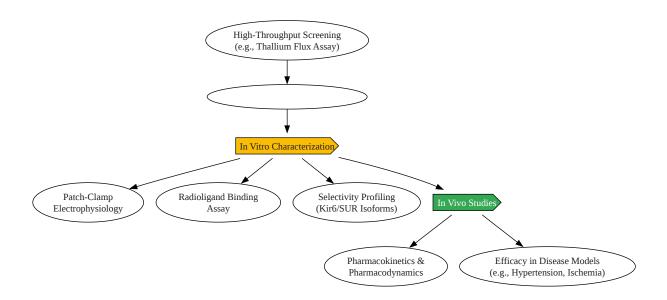




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The following diagram illustrates the workflow for characterizing a novel KATP channel opener like **ZM226600**.

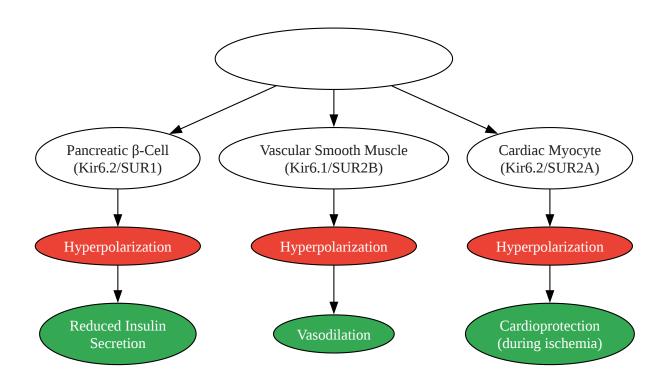




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The downstream consequences of KATP channel activation in different tissues are depicted below.





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Conclusion

ZM226600 is a potent KATP channel opener with potential therapeutic applications in conditions where cellular hyperpolarization is beneficial. While specific data on **ZM226600** is scarce, its pharmacological profile can be inferred from its mechanism of action and the well-established pharmacology of its drug class. Further research is required to fully elucidate its selectivity for different KATP channel isoforms, its detailed pharmacokinetics and pharmacodynamics, and its efficacy in relevant disease models. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the pharmacological profile of **ZM226600**.

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